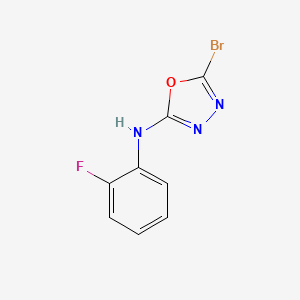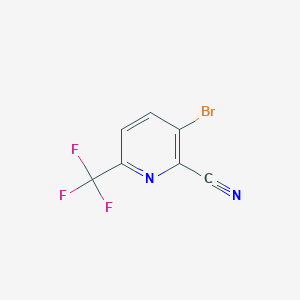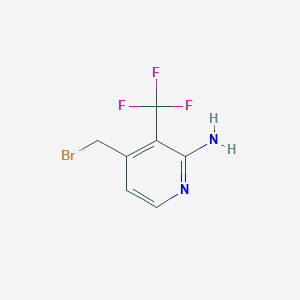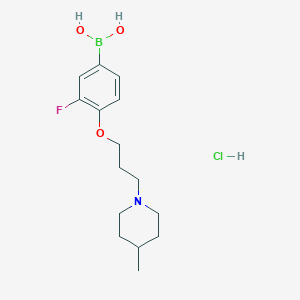
盐酸(3-氟-4-(3-(4-甲基哌啶-1-基)丙氧基)苯基)硼酸
描述
“(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C15H24BClFNO3 . It has a molecular weight of 331.6 g/mol .
Chemical Reactions Analysis
As mentioned earlier, boronic acids are commonly used in Suzuki–Miyaura coupling reactions . They can react with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .科学研究应用
Sensing Applications
Boronic acids are known for their ability to interact with diols and strong Lewis bases, such as fluoride or cyanide anions. This interaction is pivotal in various sensing applications, both homogeneous assays and heterogeneous detection . The compound could be used to develop sensors that operate at the interface of the sensing material or within the bulk sample, providing a versatile tool for detecting biological and chemical substances.
Biological Labelling
The diol interaction capability of boronic acids also extends to biological labelling. They can be used to label proteins, cells, and other biological molecules, which is essential for tracking and observing biological processes in real-time . This compound could be particularly useful in fluorescent labelling, where it can help in visualizing cell components under a microscope.
Protein Manipulation and Modification
Boronic acids have been utilized in the manipulation and modification of proteins. This includes altering protein structures, functions, or attaching proteins to other molecules or surfaces for research purposes . The subject compound could serve as a building block for creating novel protein-based materials or for modifying enzymes for specific reactions.
Therapeutic Development
Boronic acids and their derivatives are considered potential candidates for drug development and drug delivery systems. They can act as boron-carriers suitable for neutron capture therapy, a promising cancer treatment method . The compound could be explored for its efficacy in delivering therapeutic agents to targeted cells or tissues.
Electrophoresis of Glycated Molecules
In the field of analytical chemistry, boronic acids are used in the electrophoresis of glycated molecules. This application is crucial for the separation and analysis of glycosylated proteins and other biomolecules, which is important in diabetes research and other glycation-related diseases .
Controlled Release Systems
The interaction of boronic acids with sugars has been exploited in the development of controlled release systems, such as polymers for insulin release. This compound could be investigated for its potential in creating smart drug delivery systems that respond to glucose levels, releasing insulin as needed .
Neutron Capture Therapy
As a boron-carrier, this compound has potential applications in neutron capture therapy for cancer treatment. By targeting tumor cells with boron-containing compounds and then irradiating them with neutrons, it’s possible to destroy cancer cells selectively .
Analytical Methods
Boronic acids are used as building materials for microparticles in analytical methods. These microparticles can be functionalized with the compound to create highly selective and sensitive detection systems for various analytes .
作用机制
属性
IUPAC Name |
[3-fluoro-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO3.ClH/c1-12-5-8-18(9-6-12)7-2-10-21-15-4-3-13(16(19)20)11-14(15)17;/h3-4,11-12,19-20H,2,5-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVDUULQHITRNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



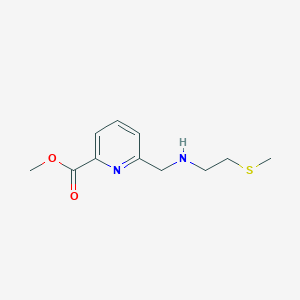
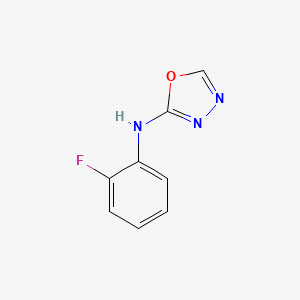
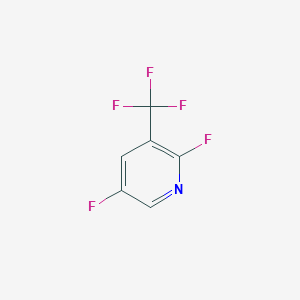
![Methyl 3-(2,4-dichloropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409206.png)

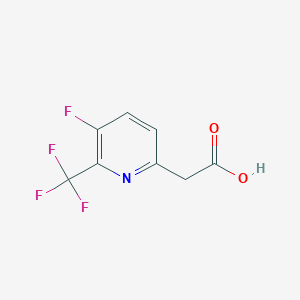
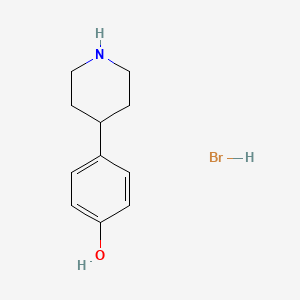
![2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409213.png)


